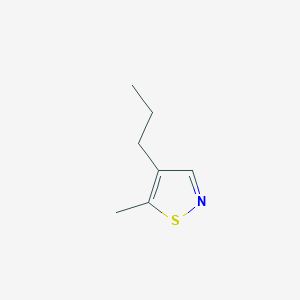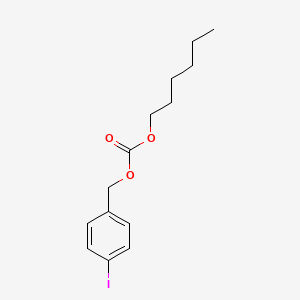
Butyl 3-isocyanatobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 3-isocyanatobenzoate is an organic compound with the molecular formula C12H13NO3. It is part of the isocyanate family, which is characterized by the functional group -N=C=O. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-isocyanatobenzoate typically involves the reaction of 3-aminobenzoic acid with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:
3-aminobenzoic acid+butyl chloroformate→butyl 3-isocyanatobenzoate+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
Butyl 3-isocyanatobenzoate undergoes several types of chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form carbamates.
Reduction: The compound can be reduced to form amines.
Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like methanol (CH3OH) and ammonia (NH3) are commonly used.
Major Products Formed
Oxidation: Carbamates
Reduction: Amines
Substitution: Urethanes and ureas
科学研究应用
Butyl 3-isocyanatobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and protein modifications.
Industry: It is used in the production of polymers and coatings due to its reactivity with various nucleophiles.
作用机制
The mechanism of action of butyl 3-isocyanatobenzoate involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, such as the formation of urethanes and ureas. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
Similar Compounds
- Butyl 2-isocyanatobenzoate
- Butyl 4-isocyanatobenzoate
- Phenyl isocyanate
Uniqueness
Butyl 3-isocyanatobenzoate is unique due to the position of the isocyanate group on the benzene ring. This positional isomerism can lead to different reactivity and properties compared to its 2- and 4-isocyanato counterparts. The specific position of the isocyanate group can influence the compound’s reactivity with nucleophiles and its overall stability.
属性
CAS 编号 |
59265-88-2 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC 名称 |
butyl 3-isocyanatobenzoate |
InChI |
InChI=1S/C12H13NO3/c1-2-3-7-16-12(15)10-5-4-6-11(8-10)13-9-14/h4-6,8H,2-3,7H2,1H3 |
InChI 键 |
FUBSHMSABWRESJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=CC(=CC=C1)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14621334.png)
![2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14621337.png)
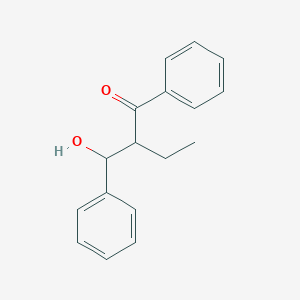

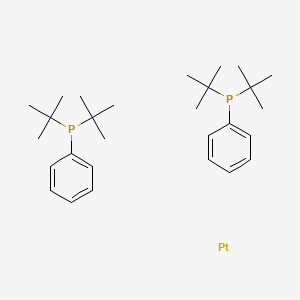
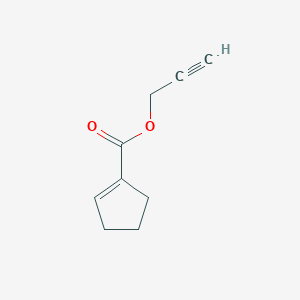
![1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene](/img/structure/B14621371.png)
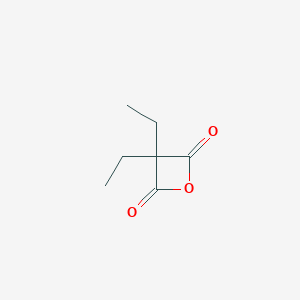

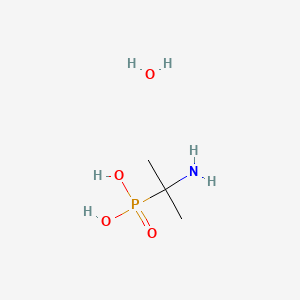
![4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline](/img/structure/B14621394.png)
![1-[(3-Isocyanatopropyl)sulfanyl]decane](/img/structure/B14621398.png)
